Cas no 87420-41-5 (Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH)

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic lipopeptide derivative featuring a cysteine residue modified with palmitoyl groups and a di-palmitoylated glycerol moiety. This structure enhances its amphiphilic properties, making it valuable for applications in lipid-based drug delivery systems and vaccine adjuvants. The compound’s lipophilic tail promotes membrane integration, while the cysteine moiety offers potential for further functionalization or conjugation. Its stability in hydrophobic environments and ability to modulate immune responses make it suitable for research in immunology and targeted therapeutics. The product is typically used in controlled formulations requiring improved cellular uptake or sustained release.
Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH structure
87420-41-5 structure
Product Name:Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
CAS No:87420-41-5
MF:C54H103NO7S
MW:910.463136911392
MDL:MFCD00153468
CID:725430
PubChem ID:24885087
Update Time:2025-10-28

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH Chemical and Physical Properties

Names and Identifiers

    • Hexadecanoic acid,1,1'-[1-[[[(2R)-2-carboxy-2-[(1-oxohexadecyl)amino]ethyl]thio]methyl]-1,2-ethanediyl]ester
    • N-α-PALMITOYL-S-[2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL]-L-CYSTEINE
    • Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
    • Palmitoyl-Cys((RS)-2003-di(palmitoyloxy)-propyl)-OH
    • PAM3-CYS-OH
    • Hexadecanoic acid, 1-[[[(2R)-2-carboxy-2-[(1-oxohexadecyl)amino]ethyl]thio]methyl]-1,2-ethanediyl ester (9CI)
    • (2R)-3-[2,3-Di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid
    • Pam3Cys
    • Pam3Cys (adjuvant)
    • S-[2,3-Bis(palmitoyloxy)propyl]-N-palmitoyl-L-cysteine
    • Tripalmitoyl-S-glycerylcysteine
    • Palmitoyl-s-[2,3-bis(palmitoyloxy)-(2rS)-propyl]-L-cysteine (Pam-L-Cys[(2,3-bis-PamO)Pr]-OH)
    • starbld0000663
    • DB-221821
    • S-(2,3-BIS(PALMITOYLOXY)PROPYL)-N-PALMITOYL-L-CYSTEINE
    • 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine
    • Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L
    • PZFZLRNAOHUQPH-GOOVXGPGSA-N
    • Pam3Cys-OH
    • N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine
    • HY-W141789
    • (2R)-3-((2,3-Bis(palmitoyloxy)propyl)thio)-2-palmitamidopropanoic acid
    • N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE
    • L-Cysteine, S-(2,3-bis((1-oxohexadecyl)oxy)propyl)-N-(1-oxohexadecyl)-
    • SCHEMBL483613
    • HEXADECANOIC ACID, 1,1'-(1-((((2R)-2-CARBOXY-2-((1-OXOHEXADECYL)AMINO)ETHYL)THIO)METHYL)-1,2-ETHANEDIYL) ESTER
    • HEXADECANOIC ACID, 1-((((2R)-2-CARBOXY-2-((1-OXOHEXADECYL)AMINO)ETHYL)THIO)METHYL)-1,2-ETHANEDIYL ESTER
    • 87420-41-5
    • S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoylcysteine
    • Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH (Pam3-L-Cys-OH)
    • R3PDV16IN3
    • UNII-R3PDV16IN3
    • N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine
    • DA-65923
    • CS-0201586
    • Q27287752
    • Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine
    • 70512-46-8
    • J420.031D
    • G76787
    • TRIPALMITOYL-S-GLYCERYLCYSTEINE, RS EPIMER
    • S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine
    • AKOS030242690
    • (2R)-3-{[2,3-BIS(HEXADECANOYLOXY)PROPYL]SULFANYL}-2-HEXADECANAMIDOPROPANOIC ACID
    • Pamys-OH
    • DTXSID401007550
    • MFCD00153468
    • N-alpha-palmitoyl-S-(2,3-bis(palmitoyloxy)-(2rs)-propyl)-L-cysteine
    • (2R)-2-PALMITOYLAMINO-3-((2,3-BIS(PALMITOYLOXY)PROPYL)THIO)PROPIONIC ACID
    • Pam3-Cys-OH, >=98.0% (TLC)
    • MDL: MFCD00153468
    • Inchi: 1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1
    • InChI Key: PZFZLRNAOHUQPH-GOOVXGPGSA-N
    • SMILES: C(COC(=O)CCCCCCCCCCCCCCC)(OC(=O)CCCCCCCCCCCCCCC)CSC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 909.74600
  • Monoisotopic Mass: 909.74552580g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 63
  • Rotatable Bond Count: 54
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 21.6
  • Topological Polar Surface Area: 144Ų

Experimental Properties

  • PSA: 144.30000
  • LogP: 16.57880

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH Pricemore >>

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Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  1 h, rt
Reference
Improved synthesis of S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoyl cysteine
Gao, Huiming; et al, Zhongguo Yiyao Gongye Zazhi, 2003, 34(10), 485-486

Production Method 2

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  2 h, rt
2.1 Reagents: Trifluoroacetic acid ;  1 h, rt
Reference
Improved synthesis of S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoyl cysteine
Gao, Huiming; et al, Zhongguo Yiyao Gongye Zazhi, 2003, 34(10), 485-486

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  15 min, 80 °C; 1 h, rt
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  2 h, rt
3.1 Reagents: Trifluoroacetic acid ;  1 h, rt
Reference
Improved synthesis of S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoyl cysteine
Gao, Huiming; et al, Zhongguo Yiyao Gongye Zazhi, 2003, 34(10), 485-486

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water ;  1 h, 0 °C; 2 h, rt
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  15 min, 80 °C; 1 h, rt
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  2 h, rt
4.1 Reagents: Trifluoroacetic acid ;  1 h, rt
Reference
Improved synthesis of S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoyl cysteine
Gao, Huiming; et al, Zhongguo Yiyao Gongye Zazhi, 2003, 34(10), 485-486

Production Method 5

Reaction Conditions
1.1 Reagents: Perchloric acid Solvents: Water ;  2 h, rt
2.1 Reagents: Acetic acid ,  Zinc Solvents: Water ;  1 h, 0 °C; 2 h, rt
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  15 min, 80 °C; 1 h, rt
4.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  2 h, rt
5.1 Reagents: Trifluoroacetic acid ;  1 h, rt
Reference
Improved synthesis of S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoyl cysteine
Gao, Huiming; et al, Zhongguo Yiyao Gongye Zazhi, 2003, 34(10), 485-486

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH Raw materials

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH Preparation Products

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH Suppliers

Amadis Chemical Company Limited
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(CAS:87420-41-5)Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
Order Number:A1185674
Stock Status:in Stock
Quantity:10mg/25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:58
Price ($):172.0/343.0
Email:sales@amadischem.com

Additional information on Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH: A Comprehensive Overview

Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, also known by its CAS number 87420-41-5, is a unique compound that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is characterized by its complex structure, which includes a cysteine residue modified with palmitoyl groups. The presence of these palmitoyl moieties plays a crucial role in its biological activity and functional properties.

The structure of Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is particularly interesting due to the stereochemistry at the (RS) configuration. This stereochemical feature is essential for its interactions with cellular components and its ability to modulate various biochemical pathways. Recent studies have highlighted the importance of this compound in regulating cellular signaling processes, particularly in the context of inflammation and oxidative stress.

One of the most notable applications of CAS 87420-41-5 is its role in neuroprotective mechanisms. Research conducted in 2023 has demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier has further enhanced its potential as a therapeutic agent.

In addition to its neuroprotective effects, Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH has also been investigated for its role in modulating immune responses. Studies have shown that this compound can regulate the activity of key immune cells, such as macrophages and T-cells, thereby reducing inflammation and promoting tissue repair. These findings have opened new avenues for its application in autoimmune diseases and chronic inflammatory conditions.

The synthesis of CAS 87420-41-5 involves a multi-step process that requires precise control over stereochemistry and functional group transformations. Recent advancements in synthetic chemistry have enabled the production of this compound with high purity and yield, facilitating its use in preclinical studies and potential clinical trials.

From an analytical perspective, the characterization of Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH has been achieved through advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have provided valuable insights into its molecular structure and stability under various conditions.

In conclusion, CAS 87420-41-5, or Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a promising compound for addressing a wide range of therapeutic challenges. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug development and personalized medicine.

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Amadis Chemical Company Limited
(CAS:87420-41-5)Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH
A1185674
Purity:99%/99%
Quantity:10mg/25mg
Price ($):172.0/343.0
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